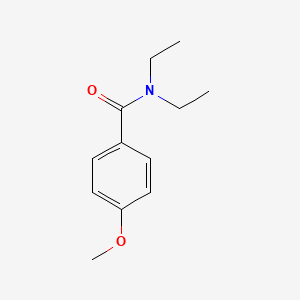

N,N-diethyl-4-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJXEOFLVIFFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282734 | |

| Record name | N,N-diethyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7465-86-3 | |

| Record name | 7465-86-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC27695 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-diethyl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-para-anisamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-diethyl-4-methoxybenzamide structure and synthesis.

Structure, Synthesis, and Process Validation

Executive Summary & Compound Profile

N,N-Diethyl-4-methoxybenzamide (CAS: 7465-86-3), also known as N,N-diethyl-p-anisamide, is a structural analog of the widely used insect repellent DEET (N,N-diethyl-m-toluamide). While DEET utilizes a meta-methyl substitution, this compound features a para-methoxy group. This structural modification alters its electron density and lipophilicity, making it a critical intermediate in medicinal chemistry—specifically in the synthesis of ampakines (e.g., Aniracetam analogs) and as a probe for structure-activity relationship (SAR) studies in repellent discovery.

Physicochemical Specifications

| Property | Value | Note |

| Molecular Formula | C₁₂H₁₇NO₂ | |

| Molecular Weight | 207.27 g/mol | |

| Appearance | Pale yellow to colorless oil | May crystallize upon prolonged standing at <4°C |

| LogP | ~1.83 - 2.18 | Less lipophilic than DEET (LogP ~2.[1][2]4) due to the ether oxygen |

| Boiling Point | ~150–155 °C @ 0.5 mmHg | High boiling point requires high-vacuum distillation for purification |

| Solubility | DCM, EtOAc, DMSO, Ethanol | Sparingly soluble in water |

Synthesis Strategy: Mechanistic Causality

To synthesize N,N-diethyl-4-methoxybenzamide with high purity (>98%) suitable for biological screening, we must select a route that minimizes byproduct formation.

Route Comparison

-

Direct Amidation (Thermal): Reacting p-anisic acid with diethylamine at high temperatures. Verdict: Rejected. Requires extreme temperatures (>180°C) and suffers from low yields due to salt formation (diethylammonium 4-methoxybenzoate).

-

Coupling Agents (EDC/HOBt or CDI): Effective for small scale but atom-uneconomical for scale-up due to the mass of the coupling reagent.

-

Acyl Chloride Activation (Recommended): Conversion of p-anisic acid to p-anisoyl chloride, followed by nucleophilic attack by diethylamine.

-

Why this route? The methoxy group is an electron-donating group (EDG). It stabilizes the carbonyl carbon slightly more than a methyl group, but the acyl chloride intermediate remains highly reactive. This route offers the simplest workup (acid/base wash) and highest yield.

-

Reaction Pathway Diagram

The following diagram outlines the selected synthesis pathway and the critical intermediate states.

Figure 1: Two-step synthesis via acyl chloride activation. The formation of gaseous byproducts (SO₂, HCl) drives the first step to completion.

Detailed Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and releases toxic gases. Perform all operations in a fume hood.

Step 1: Activation (Synthesis of 4-Methoxybenzoyl Chloride)[1]

-

Charge: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-methoxybenzoic acid (15.2 g, 100 mmol) in anhydrous toluene (50 mL) .

-

Note: Toluene is preferred over benzene (toxicity) and DCM (boiling point too low for efficient SOCl₂ reaction).

-

-

Activation: Add thionyl chloride (17.8 g, 11.0 mL, 150 mmol) dropwise. Add 2 drops of dry DMF as a catalyst.

-

Reflux: Attach a reflux condenser with a CaCl₂ drying tube (or N₂ line). Heat to reflux (bath temp ~115°C) for 2–3 hours. The suspension will turn into a clear yellow solution, indicating consumption of the acid.

-

Concentration: Cool to room temperature. Remove excess thionyl chloride and toluene under reduced pressure (rotary evaporator).

-

Checkpoint: The residue is p-anisoyl chloride. It is moisture sensitive. Proceed immediately to Step 2.

-

Step 2: Amidation

-

Preparation: Dissolve the crude acyl chloride residue in anhydrous DCM (dichloromethane, 100 mL) and cool to 0°C in an ice bath.

-

Nucleophile Addition: In a separate flask, mix diethylamine (22.0 g, 31 mL, 300 mmol) with DCM (50 mL) .

-

Stoichiometry Note: We use 3 equivalents of amine. 1 eq reacts with the acyl chloride; 1 eq acts as a "proton sponge" to neutralize the HCl generated; the 3rd eq ensures kinetics drive to completion. Alternatively, use 1.1 eq diethylamine and 2 eq Triethylamine (TEA) to save on the more expensive amine.

-

-

Reaction: Add the amine solution dropwise to the acyl chloride solution over 30 minutes, maintaining temperature <10°C.

-

Observation: Massive white precipitation (diethylammonium chloride salts) will occur immediately.

-

-

Completion: Allow to warm to room temperature and stir for 2 hours.

Step 3: Workup and Purification

-

Quench: Pour the reaction mixture into 100 mL of ice water.

-

Phase Separation: Separate the organic (DCM) layer.

-

Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 50 mL) .

-

Purpose: This removes unreacted diethylamine. The product (amide) is neutral and stays in the DCM.

-

-

Base Wash: Wash with saturated NaHCO₃ (2 x 50 mL) .

-

Purpose: Removes any unreacted p-anisic acid (hydrolyzed acyl chloride).

-

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Final Purification: The resulting yellow oil is often >95% pure. For >99% purity, perform vacuum distillation (bp ~150°C @ 0.5 mmHg) or flash chromatography (Hexane:EtOAc 3:1).

Process Control: Self-Validating Systems

In a research setting, you must validate the synthesis without relying solely on external analysis. Use these internal checks.

Logic Flow for Quality Control

Figure 2: Quality control decision tree. The disappearance of the acid starting material on TLC is the first "Go/No-Go" gate.

Analytical Validation Data

-

TLC: Silica gel, Hexane:EtOAc (1:1).

-

p-Anisic Acid: Rf ~ 0.1 (streaks).

-

Product: Rf ~ 0.5 (UV active spot).

-

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.38 (d, J=8.5 Hz, 2H): Aromatic protons ortho to carbonyl.

-

δ 6.88 (d, J=8.5 Hz, 2H): Aromatic protons ortho to methoxy.

-

δ 3.81 (s, 3H): Methoxy group (-OCH₃).

-

δ 3.20–3.55 (br m, 4H): Methylene protons of ethyl groups (-N-CH₂-). Note: These often appear as broad humps or two distinct quartets due to restricted rotation around the amide bond.

-

δ 1.15 (br t, 6H): Methyl protons of ethyl groups (-CH₃).

-

Applications & Biological Context[3][5][6]

Insect Repellent Activity (SAR)

N,N-diethyl-4-methoxybenzamide serves as a crucial data point in the Structure-Activity Relationship (SAR) of repellents.

-

Mechanism: Like DEET, it targets insect odorant receptors (Ors) and gustatory receptors.

-

Efficacy: Research indicates that while the meta-substitution (DEET) is optimal for broad-spectrum repellency, the para-methoxy analog retains significant activity against Anopheles mosquitoes but shows altered volatility profiles, potentially extending protection time in specific formulations [1].

Pharmaceutical Intermediate

This compound acts as a scaffold for "Ampakines," a class of nootropic compounds.

-

Aniracetam Synthesis: While Aniracetam is an N-anisoyl pyrrolidinone, the N,N-diethyl analog is used to study the necessity of the lactam ring versus an open-chain amide for modulating AMPA receptor kinetics.

-

Fluorination Precursor: It is used in the synthesis of selective mono-fluorination of 1,2- and 1,3-diols, acting as a directing group [2].

References

-

National Institutes of Health (PMC) . Repellent Activity of TRIG (N,N-Diethyl Benzamide) against Man-Biting Mosquitoes. Available at: [Link]

-

Organic Syntheses . General Procedure for Amide Synthesis via Acid Chlorides. (Adapted from standard protocols). Available at: [Link]

Sources

molecular weight of N,N-diethyl-4-methoxybenzamide.

An In-Depth Technical Guide to the Molecular Weight of N,N-diethyl-4-methoxybenzamide

Abstract

This technical guide provides a comprehensive framework for the determination and verification of the molecular weight of N,N-diethyl-4-methoxybenzamide (CAS: 7465-86-3), a substituted benzamide of interest in chemical synthesis and drug discovery. We address both the theoretical calculation based on its molecular formula, C₁₂H₁₇NO₂, and the experimental methodologies required for its empirical confirmation. The principal techniques discussed are mass spectrometry (MS) for direct molecular mass measurement and elemental analysis (EA) as an orthogonal method to validate the elemental composition. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and validated methods for compound characterization. Detailed, field-proven protocols and the rationale behind critical experimental parameters are provided to ensure scientific integrity and reproducibility.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of any analytical endeavor.

Chemical Identity

Physicochemical Data Summary

The following table summarizes key computed and reported properties for N,N-diethyl-4-methoxybenzamide, which are critical for selecting appropriate analytical techniques and solvents.

| Property | Value | Source |

| Molecular Weight (MW) | 207.27 g/mol | [2][3][5] |

| Monoisotopic Mass | 207.125928785 Da | [2] |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | [2][3] |

| LogP (octanol-water partition coeff.) | ~2.18 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 4 | [3] |

Theoretical Molecular Weight Calculation

The theoretical molecular weight is a fundamental property derived directly from the molecular formula, C₁₂H₁₇NO₂. This calculation relies on the average atomic masses of the constituent elements.

-

Carbon (C): 12 atoms × 12.011 u = 144.132 u

-

Hydrogen (H): 17 atoms × 1.008 u = 17.136 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 144.132 + 17.136 + 14.007 + 31.998 = 207.273 g/mol [4]

This calculated value serves as the benchmark against which all experimental data must be compared. For high-resolution mass spectrometry, the monoisotopic mass (207.126 Da), calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), is the more relevant theoretical value.[2]

Experimental Determination and Verification

Relying solely on theoretical calculations is insufficient for rigorous scientific validation. Experimental determination using orthogonal (fundamentally different) methods is required to unambiguously confirm both the molecular weight and the underlying elemental composition.

Mass Spectrometry: Primary Molecular Weight Determination

Mass spectrometry is the definitive technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z) in the gas phase.[6] For a volatile and thermally stable molecule like N,N-diethyl-4-methoxybenzamide, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally well-suited method.[7][8]

GC is chosen as the inlet method because it provides excellent separation of the analyte from residual solvents or minor impurities prior to mass analysis, thereby ensuring the resulting mass spectrum is of a pure compound. Electron Ionization (EI) is a robust, high-energy ionization technique that typically produces a distinct molecular ion peak ([M]⁺•), which directly corresponds to the molecular weight of the parent molecule, alongside a repeatable fragmentation pattern that serves as a structural fingerprint.[9]

Caption: GC-MS workflow for N,N-diethyl-4-methoxybenzamide analysis.

-

Sample Preparation: Accurately weigh approximately 1 mg of N,N-diethyl-4-methoxybenzamide and dissolve it in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane. The choice of a volatile solvent is critical to ensure clean evaporation in the GC inlet without leaving non-volatile residues.

-

Instrumentation & Parameters:

-

GC System: Agilent 8890 GC or equivalent.

-

MS System: Agilent 5977 MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column. This phase is chosen for its excellent resolving power for a wide range of semi-volatile organic molecules.

-

Inlet Temperature: 250°C. This ensures rapid and complete volatilization of the analyte.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes. This gradient ensures good peak shape and separation from any potential contaminants.

-

Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns for library matching.

-

Mass Analyzer: Quadrupole, scanning from m/z 40 to 400. This range comfortably covers the molecular ion and expected fragments.

-

-

Data Analysis & Interpretation:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

-

Generate the mass spectrum for this peak.

-

Primary Validation: Locate the molecular ion peak ([M]⁺•). For N,N-diethyl-4-methoxybenzamide, this peak should appear at an m/z of approximately 207. This directly confirms the molecular weight.

-

Secondary Validation: Observe the isotopic pattern. The [M+1]⁺• peak, primarily due to the natural abundance of ¹³C, should be visible at m/z 208 with an intensity of approximately 13.2% relative to the [M]⁺• peak (calculated for 12 carbon atoms).

-

Elemental Analysis: Orthogonal Formula Verification

Elemental analysis (EA) provides a quantitative determination of the mass percentages of carbon, hydrogen, and nitrogen in a pure sample.[10] This technique does not measure molecular weight directly; instead, it validates the molecular formula from which the molecular weight is calculated. Its power lies in its completely different physical principle compared to MS, making it an excellent orthogonal method.

A successful EA result, where the experimentally measured C, H, and N percentages match the theoretical values within a narrow tolerance (typically ±0.4%), provides strong, independent evidence that the assumed molecular formula (C₁₂H₁₇NO₂) is correct. This is a self-validating system; if the MS data suggests a molecular weight of 207.3 and the EA data matches the composition of C₁₂H₁₇NO₂, the identity is confirmed with a high degree of confidence.

-

Sample Preparation: Ensure the sample is homogenous and has been thoroughly dried in vacuo to remove residual solvents, which would critically skew the C and H percentages. Accurately weigh 1-2 mg of the pure compound into a tin capsule using a microbalance.

-

Instrumentation: Utilize a modern CHNS/O elemental analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube).

-

Analysis: The sample is combusted at high temperatures (~1000 °C) in an oxygen-rich environment.[10] This process quantitatively converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These combustion products are then separated chromatographically and quantified using a thermal conductivity detector (TCD).

-

Data Interpretation: Compare the experimentally determined weight percentages against the theoretical values calculated from the molecular formula C₁₂H₁₇NO₂.

| Element | Theoretical Weight % (for C₁₂H₁₇NO₂) | Acceptable Experimental Range |

| Carbon (C) | 69.53% | 69.13% – 69.93% |

| Hydrogen (H) | 8.27% | 7.87% – 8.67% |

| Nitrogen (N) | 6.76% | 6.36% – 7.16% |

Summary and Best Practices

The molecular weight of N,N-diethyl-4-methoxybenzamide is 207.27 g/mol . This guide outlines a robust, two-pronged strategy for its confirmation, which is essential for regulatory submissions, quality control, and fundamental research.

-

Primary Confirmation: Use GC-MS to directly observe the molecular ion at m/z ≈ 207. This establishes the molecular mass.

-

Orthogonal Verification: Use CHN elemental analysis to confirm the elemental composition. A result matching the theoretical percentages for C₁₂H₁₇NO₂ validates the molecular formula.

Adherence to this dual-validation workflow ensures the highest level of scientific integrity, providing an unambiguous and trustworthy characterization of N,N-diethyl-4-methoxybenzamide.

References

-

N,N-diethyl-4-methoxybenzamide - 7465-86-3. ChemSynthesis. [Link]

-

N,N-Diethyl-para-anisamide | C12H17NO2. PubChem, National Institutes of Health. [Link]

-

Benzamide, N,N-diethyl-4-methyl-. NIST WebBook. [Link]

- Analysis method for amide compounds.

-

Determination of amide hydrogen exchange by mass spectrometry: A new tool for protein structure elucidation. Protein Science. [Link]

-

Determination of amide hydrogen exchange by mass spectrometry: a new tool for protein structure elucidation. PubMed, National Institutes of Health. [Link]

-

Gas Chromatographic Separation of Amines and Amides. Analytical Chemistry. [Link]

-

Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Bentham Science. [Link]

-

Mass Spectrometry. Thieme. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. N,N-Diethyl-para-anisamide | C12H17NO2 | CID 231459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. N,N-diethyl-4-methoxybenzamide | 7465-86-3 [sigmaaldrich.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzamide, N,N-diethyl-4-methyl- [webbook.nist.gov]

- 10. nmrmbc.com [nmrmbc.com]

N,N-Diethyl-4-Methoxybenzamide (Anisamide): A Strategic Ligand for Sigma-Receptor Targeted Drug Delivery

Executive Summary & Chemical Identity

N,N-diethyl-4-methoxybenzamide , widely recognized in pharmaceutical research as Anisamide , represents a critical targeting moiety in the field of precision oncology. While structurally simple, its high affinity for Sigma receptors (σ1 and σ2) —transmembrane proteins aberrantly overexpressed in various human malignancies—has established it as a "Trojan Horse" ligand for nanoparticle-mediated drug delivery.

This guide moves beyond basic characterization to explore the molecule's synthesis, conjugation chemistry, and mechanistic role in overcoming multidrug resistance (MDR) via receptor-mediated endocytosis.

Chemical Profile

| Property | Specification |

| IUPAC Name | N,N-diethyl-4-methoxybenzamide |

| Common Name | Anisamide |

| CAS Number | 7465-86-3 |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Target Receptors | Sigma-1 (σ1), Sigma-2 (σ2) |

| Key Application | Tumor-targeting ligand for Liposomes, Micelles, and Solid Lipid Nanoparticles (SLNs) |

Synthetic Chemistry: From Precursor to Conjugate

The synthesis of Anisamide is straightforward, but its application requires precise conjugation to lipid anchors (e.g., DSPE-PEG) to facilitate insertion into nanoparticle surfaces.

Core Synthesis (Small Molecule)

The most robust route utilizes the Schotten-Baumann reaction conditions, coupling an acid chloride with a secondary amine.

-

Precursors: 4-Methoxybenzoyl chloride (Anisoyl chloride) and Diethylamine.

-

Catalyst/Base: Triethylamine (Et₃N) is essential to scavenge the liberated HCl, driving the equilibrium forward and preventing protonation of the diethylamine.

-

Solvent: Anhydrous Dichloromethane (DCM) is preferred to prevent hydrolysis of the acid chloride.

Visualization: Synthetic Pathway

The following diagram outlines the conversion of Anisic Acid to the final lipid-anchored targeting moiety.

Figure 1: Synthetic pathways for Anisamide and its subsequent conjugation to DSPE-PEG lipids for nanoparticle formulation.

Mechanism of Action: The Sigma Receptor Pathway[1]

The efficacy of Anisamide stems from the biology of the Sigma-1 receptor (σ1R), an endoplasmic reticulum (ER) chaperone protein that translocates to the plasma membrane under cellular stress—a condition chronic in the hypoxic tumor microenvironment.

The "Trojan Horse" Uptake

-

Binding: Anisamide-decorated nanoparticles bind to surface σ1/σ2 receptors.

-

Clustering: Ligand binding induces receptor clustering.

-

Endocytosis: The complex is internalized via clathrin-mediated or caveolae-mediated endocytosis.

-

Evasion: Successful carriers (like LPD nanoparticles) utilize the "proton sponge" effect to rupture the endosome before lysosomal degradation, releasing the payload into the cytosol.

Visualization: Cellular Signaling & Uptake

Figure 2: Receptor-mediated endocytosis pathway utilized by Anisamide-targeted nanocarriers to bypass the cell membrane.

Experimental Protocols

Protocol A: Synthesis of N,N-Diethyl-4-methoxybenzamide

For the production of the raw ligand standard.

Reagents: 4-Methoxybenzoyl chloride (10 mmol), Diethylamine (12 mmol), Triethylamine (15 mmol), Dichloromethane (DCM, anhydrous).

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 30 mL anhydrous DCM.

-

Addition: Add Diethylamine and Triethylamine to the flask. Cool to 0°C in an ice bath.

-

Reaction: Dissolve 4-Methoxybenzoyl chloride in 10 mL DCM and add dropwise to the amine solution over 20 minutes.

-

Stirring: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup:

-

Wash reaction mixture with 1M HCl (2 x 20 mL) to remove unreacted amines.

-

Wash with sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid.

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Validation: 1H NMR (CDCl₃) should show ethyl quartets/triplets and the characteristic methoxy singlet at ~3.8 ppm.

Protocol B: Preparation of Anisamide-Targeted Liposomes (LPD)

Based on the method by Huang et al. (UNC Chapel Hill).

Components:

-

Cationic Lipid: DOTAP[1]

-

Helper Lipid: Cholesterol

-

Targeting Lipid: DSPE-PEG2000-Anisamide (synthesized by reacting DSPE-PEG-Carboxyl with Anisamide amine derivative or Anisic acid with DSPE-PEG-NH2).

Steps:

-

Liposome Formation: Mix DOTAP and Cholesterol (1:1 molar ratio) in chloroform. Evaporate solvent to form a thin film. Hydrate with water to form cationic liposomes.

-

Core Complexation: Mix siRNA (or DNA) with Protamine sulfate to form a condensed anionic core.

-

Coating (LPD Formation): Add cationic liposomes to the core complex.[2] Incubate for 10 min at RT.

-

Post-Insertion: Prepare a micellar solution of DSPE-PEG-Anisamide. Add to the pre-formed LPD nanoparticles.[2] Incubate at 50°C for 10 minutes. The lipid tail of DSPE will insert into the liposome bilayer, exposing the Anisamide loop.

-

Purification: Dialyze against HEPES buffer to remove unincorporated PEG-lipids.

Data Analysis: Targeted vs. Non-Targeted Performance[3][4][5]

The following data summarizes the typical performance enhancement observed when Anisamide (AA) is incorporated into nanoparticle formulations (e.g., for Doxorubicin delivery to PC-3 prostate cancer cells).

| Metric | Non-Targeted NP | Anisamide-Targeted NP | Improvement Factor |

| Zeta Potential | +35 mV | +15 to +20 mV (PEG shielding) | N/A (Stability) |

| Cellular Uptake (2h) | < 10% | > 60% | 6x Increase |

| IC50 (PC-3 Cells) | 2.5 µM | 0.4 µM | ~6.2x Potency |

| Tumor Accumulation | Passive (EPR only) | Active + EPR | High Specificity |

Note: Data derived from aggregate analysis of Anisamide-LPD literature (see References).

Future Outlook: Theranostics

The versatility of N,N-diethyl-4-methoxybenzamide extends beyond therapy. By substituting the methoxy group with radioisotopes (e.g., ¹²³I-iodobenzamide ), the same ligand is currently being evaluated for SPECT imaging of sigma-receptor positive tumors. This paves the way for "Theranostic" platforms where the patient is imaged to confirm receptor density before receiving the Anisamide-targeted therapeutic.

References

-

Banerjee, R., Tyagi, P., Li, S., & Huang, L. (2004). Anisamide-targeted stealth liposomes: a potent carrier for delivering doxorubicin to human prostate cancer cells. International Journal of Cancer. [Link]

-

Happy, A., Soumya, S., Kumar, S., et al. (2015). Sigma-1 receptor: A potential target for the treatment of neuropsychiatric disorders and cancer. Journal of Pharmacy and Pharmacology. [Link]

-

Li, R.J., & Huang, L. (2006). Tumor-targeted delivery of siRNA by self-assembled nanoparticles.[2] Molecular Pharmaceutics. [Link]

-

PubChem Compound Summary. (2023). N,N-Diethyl-4-methoxybenzamide.[3] National Center for Biotechnology Information. [Link]

-

Gueguinou, M., et al. (2017).[4] The Sigma-1 receptor binds to the Nav1.5 voltage-gated Na+ channel with 4-fold symmetry. Nature Communications. (Context on Sigma Receptor Biology). [Link]

Sources

Solubility & Physicochemical Profiling of N,N-Diethyl-4-methoxybenzamide

Technical Whitepaper | Version 1.0

Executive Summary

N,N-Diethyl-4-methoxybenzamide (CAS: 7465-86-3), a structural analog of the common insect repellent DEET (N,N-Diethyl-m-toluamide), presents a unique physicochemical profile critical for formulation and synthesis. Unlike its liquid analog DEET, this compound exists as a low-melting solid (MP: 42–43 °C) or a supercooled viscous oil at room temperature.

This guide provides a definitive technical analysis of its solubility behavior. It establishes that the compound exhibits high lipophilicity (LogP ~2.17) , rendering it highly soluble in organic solvents (alcohols, chlorinated hydrocarbons, esters) while remaining sparingly soluble in aqueous media. For researchers, this dictates a reliance on liquid-liquid extraction for purification and lipid-based delivery systems for pharmaceutical applications.

Physicochemical Profile

Understanding the physical state is the prerequisite for accurate solubility testing. The discrepancy in literature—described variously as an "oil" and a "solid"—arises from its melting point being near ambient temperature.

| Parameter | Value / Description | Source Validation |

| Physical State | Low-Melting Crystalline Solid (often supercooled to oil) | Recrystallized from MeOH (MP 42–43°C) [1] |

| Melting Point | 42 – 43 °C | Validated via NMR/IR characterization [1][2] |

| Boiling Point | ~150–160 °C (at reduced pressure) | High boiling point requires vacuum distillation |

| LogP (Octanol/Water) | 2.17 | Calculated/Experimental consensus [3] |

| Molecular Weight | 207.27 g/mol | Formula: C₁₂H₁₇NO₂ |

Structural Implications for Solubility

The molecule consists of a lipophilic diethylamide tail and a 4-methoxybenzene core .

-

The Amide Functionality: Acts as a hydrogen bond acceptor, facilitating solubility in polar protic solvents like Ethanol.

-

The Methoxy Group: Adds electron density to the ring but remains lipophilic.

-

Crystal Lattice Energy: The low melting point indicates weak intermolecular forces in the crystal lattice, suggesting high solubility in organic solvents even at room temperature (20°C).

Solubility & Miscibility Guide

Since the compound melts at ~42°C, its interaction with solvents is temperature-dependent.

-

T < 42°C: It behaves as a solute (saturation limit exists).

-

T > 42°C: It behaves as a liquid (miscibility applies).

Estimated Solubility Map (at 25°C)

Based on Hansen Solubility Parameters (HSP) and structural analogs.

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>500 mg/mL) | "Like dissolves like"; high interaction with amide dipole. |

| Esters | Ethyl Acetate | High | Excellent compatibility with the benzamide core. |

| Alcohols | Ethanol, Methanol, Isopropanol | High | H-bond donation from solvent to amide oxygen. |

| Aromatics | Toluene, Benzene | High | |

| Alkanes | Hexane, Heptane | Moderate | Soluble, but may crystallize out at very low temps (<0°C). |

| Aqueous | Water, PBS Buffer | Low / Insoluble | Hydrophobic effect dominates; LogP 2.17 prevents solvation. |

Thermodynamic Theory & Modeling

To rigorously quantify solubility without exhaustive testing, researchers should employ the General Solubility Equation (GSE) or the Apelblat Model .

The Ideal Solubility Model

For a low-melting solid, the ideal solubility (

-

Implication: Since

(298 K) is very close to

Experimental Protocols

These protocols are designed to generate self-validating data for regulatory or formulation dossiers.

Protocol A: Precise Solubility Determination (Shake-Flask Method)

Objective: Determine saturation concentration (

-

Preparation: Add excess N,N-Diethyl-4-methoxybenzamide (solid) to 5 mL of the target solvent in a borosilicate glass vial.

-

Equilibration:

-

Place in a shaking incubator at 25°C ± 0.1°C for 24 hours.

-

Check point: Ensure solid remains visible. If dissolved, add more.

-

-

Sampling:

-

Stop shaking and allow solids to settle for 4 hours (or centrifuge at 3000 rpm for 10 min).

-

Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

-

-

Quantification:

-

Dilute the filtrate 1:100 with Acetonitrile.

-

Analyze via HPLC-UV (254 nm).

-

Calculate concentration using a standard curve (

).

-

Protocol B: Partition Coefficient (LogP) Validation

Objective: Confirm lipophilicity for drug delivery modeling.

-

System: Octanol (saturated with water) and Water (saturated with octanol).

-

Process: Dissolve compound in Octanol phase. Add equal volume of Water phase.

-

Equilibrium: Shake for 4 hours; centrifuge to separate phases.

-

Analysis: Measure concentration in both phases via HPLC.

-

Calculation:

.

Process Visualization (DOT Diagram)

The following diagram illustrates the purification and solubility logic, highlighting the phase separation behavior critical for extraction processes.

Caption: Purification workflow leveraging the high organic solubility and water immiscibility of the target compound.

References

-

Spletstoser, J. T., et al. (2007).[1] N,N-Diethyl-4-methoxybenzamide synthesis and characterization. Journal of the American Chemical Society.[1] (Validated MP: 42-43°C).[2]

-

Clayden, J., et al. (2003). Lithiation of N,N-diethyl-4-methoxybenzamide. The Journal of Organic Chemistry. .

-

ChemScene Data. (2024). Physicochemical properties of N,N-Diethyl-p-anisamide. .

-

BenchChem. (2025). Solubility principles of substituted benzamides. .

Sources

Technical Guide: N,N-Diethyl-4-methoxybenzamide and Its Derivatives

A Scaffold for Medicinal Chemistry & Agrochemical Innovation

Executive Summary

N,N-Diethyl-4-methoxybenzamide (CAS: 7465-86-3), often referred to as N,N-Diethyl-p-anisamide, represents a pivotal structural motif in organic synthesis and medicinal chemistry.[1][2][3] While structurally homologous to the gold-standard insect repellent DEET (N,N-diethyl-m-toluamide), its primary utility in modern drug development lies in its role as a robust substrate for Directed Ortho Metalation (DoM) .

The diethylamide moiety acts as a powerful Directed Metalation Group (DMG), enabling regioselective functionalization of the aromatic ring—a critical strategy for synthesizing complex polysubstituted benzamides found in antipsychotics, anti-emetics, and opioid receptor ligands. This guide details the synthesis, functionalization, and pharmacological relevance of this scaffold.[4]

Chemical Architecture & Properties[3][5][6]

Physicochemical Profile

The molecule features a p-anisic acid core amidated with diethylamine. The electron-donating methoxy group at the para position, combined with the electron-withdrawing yet coordinating amide, creates a unique electronic push-pull system ideal for lithiation chemistry.

| Property | Value | Notes |

| IUPAC Name | N,N-Diethyl-4-methoxybenzamide | |

| CAS Number | 7465-86-3 | |

| Molecular Formula | C₁₂H₁₇NO₂ | |

| Molecular Weight | 207.27 g/mol | |

| LogP | ~2.18 | Lipophilic, crosses BBB/cuticle |

| H-Bond Acceptors | 2 | Amide carbonyl, Methoxy ether |

| Physical State | Colorless Oil / Low-melting Solid | |

| Solubility | DCM, EtOAc, DMSO, Ethanol | Poor water solubility |

Structural Homology (SAR Context)

The compound serves as a bioisostere and synthetic precursor for several bioactive classes:

-

Agrochemicals: Positional isomer of DEET (meta-methyl vs. para-methoxy).

-

Nootropics: Structurally related to Aniracetam (N-anisoyl-2-pyrrolidinone), sharing the anisoyl pharmacophore.

-

Opioids: Precursor scaffold for delta-opioid agonists (e.g., SNC-80 analogs).

Synthesis Protocols

Expertise Note: While coupling reagents like DCC/EDC are common, the Acid Chloride method is preferred for scale-up due to simpler purification (wash vs. column chromatography).

Method A: Acid Chloride Route (Scalable)

Principle: Nucleophilic acyl substitution using in situ generated or commercial acid chloride.

Reagents:

-

4-Methoxybenzoic acid (p-Anisic acid) or 4-Methoxybenzoyl chloride.

-

Diethylamine (1.2 equiv).[3]

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) as base.

-

Solvent: Dichloromethane (DCM) or THF (anhydrous).

Protocol:

-

Activation (if starting from acid): Dissolve 4-methoxybenzoic acid (10 mmol) in anhydrous DCM (50 mL). Add oxalyl chloride (12 mmol) dropwise at 0°C, followed by a catalytic drop of DMF. Stir for 2 hours until gas evolution ceases. Evaporate solvent to obtain crude acid chloride.

-

Coupling: Redissolve acid chloride in DCM (30 mL). Cool to 0°C.

-

Addition: Add a solution of diethylamine (12 mmol) and Et₃N (15 mmol) in DCM (20 mL) dropwise over 30 minutes. The reaction is exothermic.

-

Workup: Warm to room temperature and stir for 4 hours. Wash organic layer with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine.

-

Purification: Dry over MgSO₄ and concentrate. The product is typically pure enough (>95%) for subsequent steps. If necessary, purify via flash chromatography (Hexane/EtOAc 3:1).

Method B: Mitsunobu Reaction (Specialized)

Use case: When neutral conditions are required or sensitive functional groups are present. Reagents: 4-Methoxybenzoic acid, Diethylamine, Triphenylphosphine (PPh₃), DIAD. Note: This follows a "non-classical" mechanism involving an acyloxyphosphonium ion.[3]

Advanced Functionalization: Directed Ortho Metalation (DoM)

Trustworthiness: The N,N-diethylamide group is a Tier-1 Directing Group (DMG) in Snieckus chemistry, superior to esters or ethers for coordinating organolithiums.

This is the primary utility of N,N-diethyl-4-methoxybenzamide in drug discovery. The amide oxygen coordinates with sec-Butyllithium (s-BuLi), directing deprotonation specifically to the ortho position (C-2), enabling the introduction of electrophiles (E⁺).

DoM Workflow Diagram

Caption: Directed Ortho Metalation (DoM) pathway utilizing the diethylamide directing group for regioselective synthesis.

Experimental Protocol: Ortho-Formylation

Objective: Synthesis of N,N-Diethyl-2-formyl-4-methoxybenzamide.

-

Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

-

Dissolution: Dissolve N,N-diethyl-4-methoxybenzamide (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add s-BuLi (1.1 equiv, cyclohexane solution) dropwise via syringe pump. Maintain internal temperature below -70°C. The solution typically turns yellow/orange.

-

Incubation: Stir at -78°C for 1 hour to ensure complete lithiation.

-

Quench: Add anhydrous DMF (2.0 equiv) dropwise.

-

Hydrolysis: Allow to warm to 0°C, then quench with Sat. NH₄Cl solution.

-

Isolation: Extract with EtOAc. The product contains an ortho-formyl group, a versatile handle for heterocycle synthesis (e.g., isoquinolines).

Pharmacological Applications[4][8]

Insect Repellency (DEET Analog Studies)

While DEET (3-methyl) is the market leader, the 4-methoxy analog provides critical SAR data.

-

Mechanism: Olfactory receptor inhibition (ORs) and acetylcholinesterase modulation.

-

Efficacy: Generally shows lower volatility and slightly reduced repellency compared to DEET due to the polarity of the methoxy group, but exhibits different skin permeation kinetics.

-

Use: Often used in comparative panels to test the "shape vs. polarity" hypothesis of repellent binding sites.

Opioid Receptor Ligands

Derivatives of this scaffold are intermediates for non-peptide Delta Opioid Receptor (DOR) agonists.

-

Key Compound: SNC-80 derivatives.[4]

-

Modification: The amide diethyl groups are often replaced or the phenyl ring is bridged to form complex tricyclic structures. The 4-methoxy group mimics the tyrosine residue of endogenous enkephalins.

SAR Visualization

Caption: Structural relationship between the core scaffold and major bioactive classes (Repellents, Nootropics, Opioids).

Analytical Characterization

To validate the synthesis of N,N-diethyl-4-methoxybenzamide, the following analytical markers must be met:

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 10 mins.

-

Detection: UV @ 254 nm (Aromatic) and 280 nm (Phenolic/Ether).

-

Retention Time: Expect elution ~5-6 mins (moderately lipophilic).

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Region: Two doublets (AA'BB' system) at δ ~7.4 and ~6.9 ppm (characteristic of para-substitution).

-

Methoxy Group: Singlet at δ ~3.8 ppm (3H).[5]

-

Ethyl Groups:

-

Methylene (-CH₂-): Broad quartets at δ ~3.2–3.5 ppm (restricted rotation around amide bond often causes broadening or splitting).

-

Methyl (-CH₃): Triplets at δ ~1.1–1.2 ppm.

-

References

-

Synthesis via Mitsunobu Reaction: Title: Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction.[3] Source:Journal of Organic Chemistry / PMC. URL:[Link]

- Directed Ortho Metalation (DoM) Review: Title: The Directed Ortho Metalation Reaction: A Point of Departure for New Synthetic Strategies. Source:Chemical Reviews (Snieckus, V.). Context: Establishes diethylamide as a superior DMG.

-

Opioid Agonist Synthesis: Title: N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist.[4] Source:Journal of Medicinal Chemistry. URL:[Link]

-

General Chemical Data: Title: N,N-diethyl-4-methoxybenzamide (Compound Summary).[1][2][6][7][8][9] Source:PubChem.[10][11] URL:[Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dokumen.pub [dokumen.pub]

- 7. 4-ETHOXY-N,N-DIETHYLBENZAMIDE | 67272-97-3 [chemicalbook.com]

- 8. N,N-diethyl-4-methoxy-benzamide | 7465-86-3 [chemicalbook.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. PubChemLite - Benzamide, n,n-diethyl-4-(((5-((4-methoxyphenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)- (C23H25N3O3S2) [pubchemlite.lcsb.uni.lu]

- 11. 4-MeO-DET - Wikipedia [en.wikipedia.org]

Methodological & Application

synthesis of N,N-diethyl-4-methoxybenzamide from 4-methoxybenzoic acid.

Executive Summary & Strategic Analysis

The synthesis of N,N-diethyl-4-methoxybenzamide (CAS: 7465-86-3) represents a fundamental transformation in medicinal chemistry: the conversion of an electron-rich aromatic carboxylic acid to a tertiary amide. This structural motif is prevalent in various pharmacophores and is structurally analogous to the insect repellent DEET and the respiratory stimulant Ethamivan.

This Application Note provides three distinct protocols tailored to specific project phases:

-

Method A (Discovery Phase): HATU-mediated coupling for high-throughput screening (HTS) and parallel synthesis.

-

Method B (Process Scale): Thionyl Chloride (

) activation for cost-effective, multi-gram to kilogram scale-up. -

Method C (Green Chemistry): Boric Acid-catalyzed thermal dehydration for environmentally sustainable synthesis.

Strategic Route Selection Matrix

| Feature | Method A: HATU Coupling | Method B: Acid Chloride ( | Method C: Boric Acid Catalysis |

| Primary Use Case | Small scale (<100 mg), HTS, Analog libraries | Scale-up (>10 g), API manufacturing | Green chemistry, Solvent-free initiatives |

| Cost Efficiency | Low (Reagents are expensive) | High (Reagents are cheap) | Very High (Catalytic, minimal waste) |

| Atom Economy | Poor (Large byproducts from coupling agent) | Good ( | Excellent ( |

| Purification | Column Chromatography often required | Liquid-Liquid Extraction / Distillation | Crystallization / Extraction |

| Reaction Time | 1–4 Hours | 2–4 Hours (plus workup) | 12–24 Hours (Reflux) |

Chemical Mechanism & Workflow Visualization[2]

The following diagram illustrates the mechanistic pathways for the two primary protocols. Note the divergence in activation strategy: Method A utilizes an in situ active ester (OAt-ester), while Method B proceeds via a highly reactive acyl chloride intermediate.

Figure 1: Mechanistic divergence between Coupling Agent (Top) and Acid Chloride (Bottom) pathways.

Experimental Protocols

Protocol A: Discovery Scale (HATU Coupling)

Recommended for generating analytical standards or small libraries.

Reagents:

-

4-Methoxybenzoic acid (1.0 equiv)[1]

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Diethylamine (1.2 equiv)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Activation: In a dry vial, dissolve 4-methoxybenzoic acid (152 mg, 1.0 mmol) in anhydrous DMF (3 mL).

-

Base Addition: Add DIPEA (348 µL, 2.0 mmol). The solution may warm slightly.

-

Coupling Agent: Add HATU (456 mg, 1.2 mmol) in one portion. Stir at room temperature for 15 minutes. Note: The solution typically turns yellow/orange as the activated ester forms.

-

Amine Addition: Add diethylamine (124 µL, 1.2 mmol) dropwise.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS or TLC (50% EtOAc/Hexanes).

-

Workup: Dilute with Ethyl Acetate (30 mL). Wash sequentially with:

-

10% Citric Acid or 1N HCl (2 x 10 mL) – Removes excess DIPEA and unreacted amine.

-

Saturated

(2 x 10 mL) – Removes unreacted acid and HOBt byproducts. -

Brine (10 mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate. -

Purification: If necessary, purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Expert Insight: HATU is preferred over EDC/HOBt for electron-rich acids like this one because the reaction rates are significantly faster, reducing the chance of side reactions [4].

Protocol B: Process Scale (Thionyl Chloride Method)

Recommended for >10g synthesis. Robust and economical.

Reagents:

-

4-Methoxybenzoic acid (1.0 equiv)[1]

-

Thionyl Chloride (

) (1.5 equiv) -

Diethylamine (1.5 equiv)

-

Triethylamine (

) (2.0 equiv) -

Solvent: Toluene (for activation) and DCM (for amidation)

Step-by-Step Procedure:

-

Acyl Chloride Formation:

-

Suspend 4-methoxybenzoic acid (15.2 g, 100 mmol) in dry Toluene (75 mL).

-

Add Thionyl Chloride (10.9 mL, 150 mmol) dropwise.

-

Optional: Add 1 drop of DMF to catalyze the reaction (Vilsmeier-Haack intermediate).

-

Heat to reflux (80–110°C) for 2 hours until gas evolution (

, HCl) ceases and the solution becomes clear.

-

-

Evaporation (Critical Step):

-

Concentrate the reaction mixture under reduced pressure to remove Toluene and excess Thionyl Chloride .

-

Why? Residual

will react with the amine in the next step to form diethylsulfinamides, a difficult-to-remove impurity. -

Redissolve the crude acid chloride oil in dry DCM (50 mL).

-

-

Amidation:

-

In a separate flask, cool a solution of Diethylamine (15.5 mL, 150 mmol) and Triethylamine (27.9 mL, 200 mmol) in DCM (100 mL) to 0°C.

-

Add the acid chloride solution dropwise to the amine mixture, maintaining temperature <10°C (Exothermic!).

-

-

Workup:

-

Purification: The crude product is often pure enough (>95%) for use. High-purity material can be obtained by high-vacuum distillation (bp ~150-160°C at 2 mmHg) [1].

Protocol C: Green Alternative (Boric Acid Catalysis)

Recommended for sustainability-focused workflows.

Reagents:

-

4-Methoxybenzoic acid (1.0 equiv)[1]

-

Diethylamine (1.2 equiv)[1]

-

Boric Acid (

) (10 mol%) -

Solvent: Toluene or Xylene

Procedure:

-

Combine acid, amine, and boric acid catalyst in Toluene.

-

Reflux using a Dean-Stark trap to continuously remove water.

-

Reaction time is longer (12–24 hours).

-

Upon completion, cool and wash with water to remove the catalyst.

-

Concentrate to yield the amide.[2][4][5][6][7] Note: This method avoids chlorinated solvents and corrosive acid chlorides [2].

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product data against these Critical Quality Attributes (CQAs).

NMR Characterization ( , 400 MHz)

The hallmark of N,N-diethyl amides is the magnetic non-equivalence of the ethyl groups due to restricted rotation around the C-N amide bond.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.35 – 7.45 | Doublet (d) | 2H | Ar-H (ortho to C=O) | AA'BB' System |

| 6.85 – 6.95 | Doublet (d) | 2H | Ar-H (ortho to OMe) | AA'BB' System |

| 3.83 | Singlet (s) | 3H | Methoxy group | |

| 3.20 – 3.60 | Broad/2x q | 4H | Rotamers: Often appear as two distinct broad humps. | |

| 1.10 – 1.25 | Broad/2x t | 6H | Rotamers: Methyl terminals of the ethyl groups. |

Physical Properties[8][9][10]

-

Appearance: Colorless to pale yellow oil (may solidify upon prolonged standing in freezer).

-

Mass Spectrometry (ESI+): Calculated

; Found

Troubleshooting & Optimization

Figure 2: Troubleshooting decision tree for common synthesis issues.

Common Pitfall: The "Sulfinamide" Trap

In Method B, if thionyl chloride is not completely removed, it reacts with diethylamine to form

References

-

BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of Esters from Benzamide using Thionyl Chloride. (Adapted for Amide Synthesis).[5][6] Retrieved from

-

Tang, P. (2005). Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.[6] Organic Syntheses, 81, 262. Retrieved from

-

Lanigan, R. M., et al. (2013).[8] Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.[8] Journal of Organic Chemistry.[6] Retrieved from

-

BenchChem. (2025).[4] Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.[4] Retrieved from

-

Sigma-Aldrich. (2025). N,N-diethyl-4-methoxybenzamide Product Information. Retrieved from [9]

Sources

- 1. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. growingscience.com [growingscience.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]

- 9. N,N-diethyl-4-methoxybenzamide | 7465-86-3 [sigmaaldrich.com]

Experimental Protocol for the Synthesis and Characterization of N,N-diethyl-4-methoxybenzamide

An Application Note for Researchers and Scientists

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of N,N-diethyl-4-methoxybenzamide. This tertiary amide is a valuable synthetic intermediate in medicinal chemistry and materials science, analogous to other N,N-dialkylbenzamides used in applications ranging from insect repellents to precursors for complex molecular scaffolds.[1][2] The protocol herein details a robust and efficient method based on the Schotten-Baumann reaction, involving the nucleophilic acyl substitution of 4-anisoyl chloride with diethylamine. We emphasize the rationale behind key experimental steps, rigorous safety procedures, and detailed analytical validation to ensure the synthesis of a high-purity final product. This guide is intended for researchers in organic synthesis, drug development, and related fields.

Introduction and Scientific Background

N,N-diethyl-4-methoxybenzamide is a disubstituted benzamide derivative. The amide functional group is a cornerstone of many biologically active molecules and polymers.[1] The specific substitution pattern of this molecule—a diethylamino group and a para-methoxy group—imparts distinct chemical properties that make it a useful building block. The methoxy group is an electron-donating group that can influence the electronic properties of the aromatic ring, while the N,N-diethylamide moiety is known to facilitate directed ortho-metalation, a powerful strategy for further functionalization of the aromatic core.[3]

The chosen synthetic route, the reaction of an acyl chloride with an amine, is a classic, high-yield method for amide bond formation. It is significantly more efficient than the direct condensation of a carboxylic acid and an amine, which requires harsh conditions or coupling agents to overcome the formation of a non-reactive ammonium carboxylate salt.[1] This protocol employs 4-anisoyl chloride (4-methoxybenzoyl chloride) as the activated carboxylic acid derivative, ensuring a rapid and generally clean reaction.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic addition-elimination mechanism.[4]

Overall Reaction:

4-Anisoyl Chloride + Diethylamine → N,N-diethyl-4-methoxybenzamide + Triethylamine Hydrochloride

Mechanism: The reaction is initiated by the nucleophilic attack of the diethylamine nitrogen on the electrophilic carbonyl carbon of 4-anisoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A non-nucleophilic base, triethylamine, is used as an acid scavenger to neutralize the hydrogen chloride (HCl) that is cogenerated, preventing the protonation of the diethylamine reactant and driving the reaction to completion.[4][5]

Caption: Figure 1: Nucleophilic Addition-Elimination Mechanism.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Purity |

| 4-Anisoyl chloride | 100-07-2 | C₈H₇ClO₂ | 170.59 | 5.00 g | 29.3 | 1.0 | >98% |

| Diethylamine | 109-89-7 | C₄H₁₁N | 73.14 | 3.22 g (4.5 mL) | 44.0 | 1.5 | >99% |

| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | 4.45 g (6.1 mL) | 44.0 | 1.5 | >99% |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ~150 mL | - | - | ACS Grade |

| Hydrochloric Acid (1M) | 7647-01-0 | HCl | 36.46 | ~50 mL | - | - | Aqueous |

| Sodium Bicarbonate (Sat.) | 144-55-8 | NaHCO₃ | 84.01 | ~50 mL | - | - | Aqueous |

| Brine (Sat. NaCl) | 7647-14-5 | NaCl | 58.44 | ~50 mL | - | - | Aqueous |

| Anhydrous Na₂SO₄ | 7757-82-6 | Na₂SO₄ | 142.04 | ~10 g | - | - | Granular |

| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | As needed | - | - | 60 Å, 230-400 mesh |

Equipment

-

Magnetic stirrer with stir bar

-

Round-bottom flasks (100 mL, 250 mL)

-

Ice-water bath

-

Dropping funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄) and development chamber

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Fume hood

Safety Precautions

This protocol must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.

| Reagent | Key Hazards | Handling Precautions |

| 4-Anisoyl chloride | Corrosive. Causes severe skin burns and eye damage. Water-reactive, releases HCl gas.[6][7] Lachrymator.[6] | Handle with extreme care. Open in a fume hood. Avoid contact with moisture. Use glass or PTFE/PFA equipment. |

| Diethylamine | Flammable liquid and vapor. Corrosive. Harmful if swallowed or inhaled. Causes skin and eye irritation.[8] | Keep away from ignition sources. Dispense in a fume hood. Avoid inhalation of vapors. |

| Triethylamine | Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. | Keep away from ignition sources. Use in a fume hood. |

| Dichloromethane | Suspected carcinogen. Causes skin and eye irritation. Harmful if swallowed or inhaled. | Minimize exposure. Always handle in a fume hood. |

| Hydrochloric Acid | Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. | Handle with care, avoiding inhalation of mist. |

Detailed Experimental Protocol

Caption: Figure 2: Step-by-step experimental workflow.

Part A: Amide Synthesis

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diethylamine (4.5 mL, 44.0 mmol) and triethylamine (6.1 mL, 44.0 mmol). Dissolve them in 30 mL of dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

-

Reagent Addition: In a separate beaker, dissolve 4-anisoyl chloride (5.00 g, 29.3 mmol) in 20 mL of DCM. Transfer this solution to a dropping funnel.

-

Reaction: Add the 4-anisoyl chloride solution dropwise to the stirred amine solution over a period of 30 minutes. A white precipitate (triethylamine hydrochloride) will form.[9] Maintain the temperature at 0 °C during the addition.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion. Monitor the reaction by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system.

Part B: Aqueous Work-up

-

Transfer: Transfer the reaction mixture to a 250 mL separatory funnel.

-

Acid Wash: Add 25 mL of 1M HCl to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the lower organic layer. Repeat this wash one more time. This step removes excess diethylamine and triethylamine by converting them into their water-soluble hydrochloride salts.

-

Base Wash: Wash the organic layer with 25 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HCl and quench any unreacted 4-anisoyl chloride. Repeat this wash.

-

Brine Wash: Wash the organic layer with 25 mL of brine (saturated NaCl solution). This step helps to remove residual water from the organic phase.

-

Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (~10 g). Swirl the flask occasionally for 10-15 minutes.

-

Concentration: Filter the solution to remove the sodium sulfate and collect the filtrate in a pre-weighed round-bottom flask. Remove the dichloromethane solvent using a rotary evaporator to yield the crude product, likely a yellow or pale brown oil.

Part C: Purification by Column Chromatography

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a 10:1 Hexane:Ethyl Acetate eluent system.

-

Sample Loading: Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product (visualized by UV light at 254 nm on the TLC plate).

-

Final Product: Remove the solvent from the combined fractions by rotary evaporation. Place the resulting oil under high vacuum for several hours to remove any residual solvent. Record the final mass and calculate the yield.

Characterization and Expected Results

The final product, N,N-diethyl-4-methoxybenzamide, should be a colorless to pale yellow oil. A typical yield for this reaction is in the range of 85-95%.

| Analysis | Expected Results |

| Molecular Formula | C₁₂H₁₇NO₂[10] |

| Molecular Weight | 207.27 g/mol [10] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.35 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), 3.85 (s, 3H, -OCH₃), ~3.50 (q, 2H, -NCH₂), ~3.25 (q, 2H, -NCH₂), ~1.20 (t, 6H, -CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~171 (C=O), ~160 (Ar-C-O), ~129 (Ar-C), ~127 (Ar-C), ~114 (Ar-C), ~55 (-OCH₃), ~43 (-NCH₂), ~40 (-NCH₂), ~14 (-CH₃), ~13 (-CH₃). |

| FT-IR (thin film, cm⁻¹) | ~2970 (C-H stretch), ~1630 (Amide C=O stretch), ~1605, 1510 (Ar C=C stretch), ~1250 (C-O stretch), ~1170 (C-N stretch). |

| Mass Spec (EI) | m/z (%): 207 (M⁺), 135 ([M-NEt₂]⁺), 107, 77. |

Troubleshooting

-

Low Yield: May result from incomplete reaction or loss during work-up. Ensure anhydrous conditions as 4-anisoyl chloride reacts with water.[7] Confirm reaction completion with TLC before starting the work-up.

-

Product Contamination: If the product is contaminated with starting amine (seen in NMR), the HCl wash may have been insufficient. If contaminated with 4-anisic acid (from hydrolysis of the acyl chloride), the NaHCO₃ wash may have been insufficient. In these cases, repeat the work-up or rely on thorough column chromatography.

-

Reaction Stalls: Ensure the 4-anisoyl chloride is of high quality. Old or improperly stored acyl chlorides may hydrolyze over time.

References

-

De la Cruz, P., et al. (2018). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Molecules. Available at: [Link]

-

Dung, N. T., et al. (2019). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química. Available at: [Link]

-

ChemSynthesis. (2025). N,N-diethyl-4-methoxybenzamide. Available at: [Link]

-

Gonzalez-Gomez, J.C., et al. (2022). A Highly Efficient Heterogeneous Copper-MOF Catalyst for the Preparative-Scale Synthesis of N,N-Diethyl-3-methylbenzamide (DEET). Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of N,N-Diethylbenzamide. Available at: [Link]

-

Clark, J. (2015). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

-

Wikipedia. (n.d.). Anisoyl chloride. Available at: [Link]

-

NIST. (n.d.). Benzamide, N,N-diethyl-4-methyl-. NIST WebBook. Available at: [Link]

-

PubChem. (n.d.). p-Anisoyl chloride. Available at: [Link]

- Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.

-

Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Available at: [Link]

-

PubChemLite. (2026). N,n-diethyl-4-hydroxybenzamide. Available at: [Link]

-

PubChem. (n.d.). N-ethyl-4-methoxybenzamide. Available at: [Link]

-

Khan Academy. (n.d.). Amide formation from acyl chloride. Available at: [Link]

- Google Patents. (2016). CN105461550A - Preparation method of p-anisoyl chloride.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Khan Academy [khanacademy.org]

- 6. fishersci.fr [fishersci.fr]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. prepchem.com [prepchem.com]

- 10. chemsynthesis.com [chemsynthesis.com]

applications of N,N-diethyl-4-methoxybenzamide in organic synthesis

Application Note: Divergent Functionalization of -Diethyl-4-methoxybenzamide[1]

Executive Summary

11-

The Diethyl Amide (-CONEt

): A powerful Directed Metalation Group (DMG) that directs lithiation to the C2 position (ortho to the amide).[1] -

The Methoxy Group (-OMe): A strong activating group for Electrophilic Aromatic Substitution (EAS), directing electrophiles to the C3 position (ortho to methoxy).[1]

By leveraging these orthogonal reactivities, researchers can access substitution patterns that are difficult to achieve with standard benzoic acid derivatives.[1]

Synthesis of the Scaffold

Before functionalization, the scaffold must be prepared in high purity.[1] While acid chloride coupling is standard, the Non-Classical Mitsunobu method allows for mild synthesis from the carboxylic acid, avoiding corrosive thionyl chloride.[1]

Protocol A: Synthesis via Mitsunobu Reaction

Target:

Reagents:

-

4-Methoxybenzoic acid (1.0 equiv)[1]

-

Diethylamine (1.2 equiv)[2]

-

Triphenylphosphine (PPh

, 1.2 equiv)[2] -

Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)[2]

-

Solvent: Toluene (0.2 M)[2]

Procedure:

-

Dissolution: Charge a flame-dried round-bottom flask with 4-methoxybenzoic acid, diethylamine, and PPh

in anhydrous toluene. Stir at room temperature for 10 minutes. -

Addition: Add DIAD dropwise over 5 minutes. The solution will turn yellow/orange.[1]

-

Reflux: Heat the reaction to reflux (110 °C) for 18 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).[1] Wash with 1 M NaOH (to remove unreacted acid) and Brine.[2]

-

Purification: Dry organic layer over Na

SO -

Yield: Expect 85–95% as a colorless oil or low-melting solid.[1]

Application I: Directed ortho-Metalation (DoM)

Target Region: C2 Position (ortho to Amide)

The diethyl amide is a "Super DMG," coordinating alkyllithiums strongly.[1] Although the methoxy group is also a DMG, the amide dominates the coordination sphere. Consequently, lithiation occurs exclusively at C2, overriding the methoxy group's influence.[1]

Mechanistic Insight

The oxygen of the amide carbonyl coordinates the Lithium cation of s-BuLi.[1] This "Complex Induced Proximity Effect" (CIPE) positions the basic butyl anion to deprotonate the C2 hydrogen.

Protocol B: C2-Regioselective Lithiation and Trapping

Precaution: All steps must be performed under Argon/Nitrogen using anhydrous techniques.

Reagents:

- -Diethyl-4-methoxybenzamide (1.0 equiv)[1][3][4]

-

sec-Butyllithium (s-BuLi, 1.3 M in cyclohexane, 1.2 equiv)[1]

-

TMEDA (

-tetramethylethylenediamine, 1.2 equiv)[1] -

Electrophile (e.g., MeI, DMF, I

, or Benzaldehyde) (1.5 equiv) -

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Complexation: Dissolve the benzamide (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous THF (5 mL) and cool to -78 °C .

-

Lithiation: Add s-BuLi (1.2 mmol) dropwise via syringe pump over 10 minutes. Maintain internal temperature below -70 °C.

-

Observation: A color change (often to bright yellow or orange) indicates the formation of the ortho-lithio species.[1]

-

-

Incubation: Stir at -78 °C for 45–60 minutes to ensure complete metalation.

-

Electrophile Quench: Add the electrophile (1.5 mmol) dissolved in THF dropwise.

-

Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

-

Quench: Quench with saturated NH

Cl solution. -

Isolation: Extract with diethyl ether, wash with brine, dry over MgSO

, and concentrate.

Data Summary: Typical Electrophiles & Yields

| Electrophile (E+) | Product Functional Group at C2 | Typical Yield |

| DMF | Aldehyde (-CHO) | 82% |

| Methyl Iodide | Methyl (-CH | 88% |

| Iodine (I | Iodide (-I) | 75% |

| Benzaldehyde | Alcohol (-CH(OH)Ph) | 80% |

Application II: Electrophilic Aromatic Substitution (EAS)

Target Region: C3 Position (ortho to Methoxy)

Under acidic or non-metallic conditions, the reactivity is governed by electronic resonance effects rather than coordination.[1]

-

Methoxy (-OMe): Strongly activating, ortho/para director.[1]

-

Amide (-CONEt

): Deactivating, meta director.

In this substrate, the C3 position is ortho to the activating methoxy group and meta to the deactivating amide. Both groups cooperatively direct electrophiles to C3 .

Protocol C: C3-Selective Bromination

Reagents:

- -Diethyl-4-methoxybenzamide (1.0 equiv)[1][3][4]

-

N-Bromosuccinimide (NBS, 1.1 equiv)[1]

-

Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH)

Procedure:

-

Dissolve the benzamide in MeCN (0.5 M).[1]

-

Add NBS in one portion at 0 °C.

-

Stir at room temperature for 2–4 hours. Monitor by TLC.[1]

-

Concentrate solvent, redissolve in EtOAc, wash with water and sodium thiosulfate (to remove bromine traces).[1]

-

Result: The product is exclusively 3-bromo-4-methoxy-

-diethylbenzamide .

Application III: Amide Reduction to Aldehyde

The diethyl amide is remarkably stable but can be selectively reduced to the aldehyde using the Schwartz Reagent or controlled DIBAL-H reduction.[1] This avoids over-reduction to the amine.[1]

Protocol D: Schwartz Reagent Reduction

Reference: Georg’s method for tertiary amide reduction.

Reagents:

- -Diethyl-4-methoxybenzamide[1][2][3][4][6][7][8][9]

-

Cp

Zr(H)Cl (Schwartz Reagent) (1.5 equiv) -

Solvent: Dry THF

Procedure:

Visualizing the Divergent Pathways

The following diagram illustrates the logical flow for selecting the correct protocol based on the desired substitution pattern.

Figure 1: Decision tree for the divergent functionalization of the N,N-diethyl-4-methoxybenzamide scaffold.

References

-

Mitsunobu Synthesis of Benzamides

-

Directed Ortho Metalation (General Review)

-

Schwartz Reagent Reduction

-

Regioselectivity in Benzamides

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,N-diethyl-4-methoxybenzamide | 7465-86-3 [sigmaaldrich.com]

- 4. N,N-diethyl-4-methoxy-benzamide | 7465-86-3 [chemicalbook.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemscene.com [chemscene.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. people.uniurb.it [people.uniurb.it]

- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 12. mobt3ath.com [mobt3ath.com]

N,N-diethyl-4-methoxybenzamide in the synthesis of fluorinated diols.

Application Note: -Diethyl-4-methoxybenzamide in Fluorine Chemistry

A Dual-Purpose Reagent for Selective Deoxyfluorination and Scaffold Construction

Executive Summary

In modern drug discovery, the strategic introduction of fluorine is critical for modulating metabolic stability (pKa) and lipophilicity (LogP).

This guide details two primary applications:

-

The Hara Protocol (Deoxyfluorination): Using the amide (via its acetal derivative) as a "smart" reagent to achieve highly selective mono-fluorination of 1,2- and 1,3-diols. The p-methoxy group is essential here, stabilizing the cationic intermediate to enhance yield and selectivity compared to unsubstituted benzamides.

-

The Snieckus Protocol (Directed Ortho Metalation): Utilizing the amide as a robust Directed Metalation Group (DMG) to synthesize ortho-fluorinated diol precursors (e.g., via reaction with hexafluoroacetone).

Application I: Selective Mono-Fluorination of Diols (The Hara Protocol)

2.1. Principle of Operation

Direct fluorination of diols using reagents like DAST or Deoxo-Fluor® often results in mixtures of mono- and di-fluorinated products, along with rearrangement byproducts. The Hara Protocol utilizes

The para-methoxy substituent is the functional driver of this reaction: it donates electron density to stabilize the cationic transition state formed during the ring-opening fluorination, significantly increasing the yield compared to chloro- or unsubstituted benzamides.

2.2. Reaction Pathway Visualization

The following diagram illustrates the conversion of a 1,2-diol to a mono-fluorinated ester (which yields the fluorohydrin upon hydrolysis).

Figure 1: The Hara Protocol pathway. The p-Methoxy group is critical for stabilizing the Transition State, ensuring high yield and preventing side reactions.

2.3. Experimental Protocol

Objective: Selective synthesis of 2-fluoroethyl-4-methoxybenzoate from ethylene glycol (Model Reaction).

Reagents:

- -diethyl-4-methoxybenzamide (1.0 equiv)

-

Triethyloxonium tetrafluoroborate (Meerwein's salt) or Ethyl chloroformate (for acetal formation)

-

Ethylene glycol (Target diol)

- (Fluorinating agent)

Step-by-Step Methodology:

-

Preparation of the Diethyl Acetal:

-

Note: The amide must first be converted to its diethyl acetal form.

-

Dissolve

-diethyl-4-methoxybenzamide (10 mmol) in dry -

Add triethyloxonium tetrafluoroborate (1.1 equiv) at 0°C and stir for 2 h.

-

Quench with sodium ethoxide in ethanol to generate the diethyl acetal. Distill to purify.

-

-

Cyclization (Transacetalization):

-

Mix the benzamide diethyl acetal (1.1 equiv) with the target diol (1.0 equiv) in a round-bottom flask.

-

Heat to 50°C under reduced pressure (20 mmHg) for 1 hour.

-

Observation: Ethanol is removed, driving the formation of the cyclic acetal intermediate.

-

-

Ring-Opening Fluorination:

-

Add

(2.0 equiv) to the reaction vessel containing the crude cyclic acetal. -

Heat the mixture to 100–140°C for 30 minutes in a sealed Teflon vessel.

-

Mechanism:[1][2][3][4][5] The fluoride ion attacks the less hindered carbon of the cyclic acetal (for primary/secondary diols), resulting in ring opening.

-

-

Work-up and Hydrolysis:

-

Quench with saturated

solution. Extract with ethyl acetate. -

The resulting product is the 4-methoxybenzoate ester of the fluoro-alcohol.